molecular formula C18H30O8P2 B12589304 2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane CAS No. 646065-33-0

2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane

Cat. No.: B12589304
CAS No.: 646065-33-0
M. Wt: 436.4 g/mol
InChI Key: SVTBEXOKEXUDOG-UHFFFAOYSA-N
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Description

2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane is a complex organic compound characterized by its unique structure, which includes multiple ether and phosphine oxide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane typically involves the reaction of phenylphosphine with ethylene glycol derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, often a transition metal complex, which facilitates the formation of the cyclic structure. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The use of automated systems ensures consistent reaction conditions and product quality. The final product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphine oxides back to phosphines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets include transition metal centers, where the compound facilitates electron transfer processes and stabilizes reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-2-propanol: An alcohol derivative with different functional groups and applications.

    1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole: A compound used in organic electronics.

    2-Phenyl-1,3-dioxolane-4-methanol: A compound with applications in organic synthesis.

Uniqueness

2-Phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane is unique due to its multiple ether and phosphine oxide groups, which provide it with distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions sets it apart from other similar compounds, making it valuable in catalysis and material science.

Properties

CAS No.

646065-33-0

Molecular Formula

C18H30O8P2

Molecular Weight

436.4 g/mol

IUPAC Name

2-phenyl-1,3,6,9,12,14,17,20-octaoxa-2,13-diphosphacyclodocosane

InChI

InChI=1S/C18H30O8P2/c1-2-4-18(5-3-1)28-25-16-12-21-8-6-19-10-14-23-27-24-15-11-20-7-9-22-13-17-26-28/h1-5,27H,6-17H2

InChI Key

SVTBEXOKEXUDOG-UHFFFAOYSA-N

Canonical SMILES

C1COCCOP(OCCOCCOCCOPOCCO1)C2=CC=CC=C2

Origin of Product

United States

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